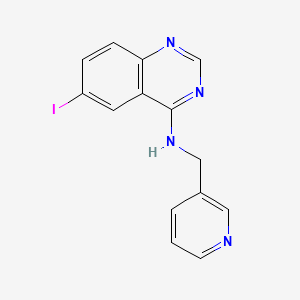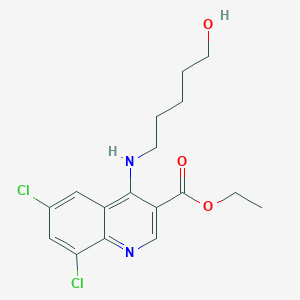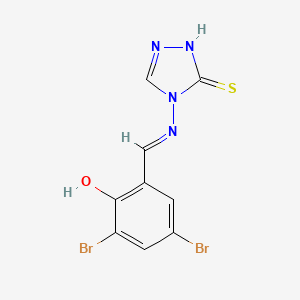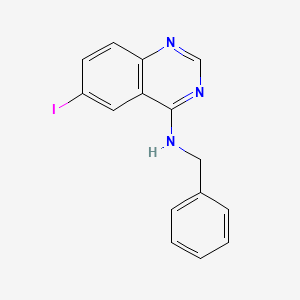
6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Descripción general
Descripción
6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C14H11IN4 and its molecular weight is 362.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pd-Catalyzed Amination Reactions : A study explored the synthesis of derivatives of 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine for use in Pd-catalyzed amination reactions. These reactions are significant in creating new bonds in organic compounds, which is a fundamental process in medicinal chemistry (Garlapati et al., 2012).
Treatment of Atrial Fibrillation : Another research disclosed a phenyl quinazoline derivative as a potent IKur current blocker, showing potential for treating atrial fibrillation. The study highlighted the importance of structural modifications to enhance pharmacokinetic profiles and reduce brain penetration (Gunaga et al., 2017).
Antitumor Activity and Kinase Inhibition : A study discovered novel quinazolinones with significant antitumor activity against various cancer cell lines, including breast and colon cancer. These compounds were found to inhibit multiple kinases such as ABL, ALK, and c-RAF, providing insights into their mechanism of action (El Sayed et al., 2016).
Synthesis of Quinazolin-4(3H)-ones : Research focusing on the synthesis of quinazolin-4(3H)-ones, a class of compounds important in medicinal chemistry, demonstrated the applicability of amidine arylation methods. Such syntheses are crucial for developing new pharmaceutical compounds (Li et al., 2013).
Antibacterial Activity : A study synthesized derivatives of 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine and evaluated their antibacterial activity, demonstrating their potential as novel antibacterial agents (Singh et al., 2010).
Anticancer Agents : Another research synthesized a series of 2,4-disubstituted quinazolines, derived from quinazolin-4-amine, as potential anticancer agents. The compounds exhibited significant anticancer activity, indicating their potential as therapeutic agents for cancer treatment (Gurubasavaraj & Moshin, 2020).
Propiedades
IUPAC Name |
6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN4/c15-11-3-4-13-12(6-11)14(19-9-18-13)17-8-10-2-1-5-16-7-10/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVTUSFXERYHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7744109.png)
![Diethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B7744110.png)

![2-methoxy-6-nitro-4-[(E)-N-(3-sulfanyl-4H-1,2,4-triazol-4-yl)carboximidoyl]phenol](/img/structure/B7744133.png)
![4-[(E)-(4-butoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744139.png)
![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744144.png)

![4,6-Dimethyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7744160.png)
![3-[(6-Iodoquinazolin-4-yl)amino]phenol](/img/structure/B7744170.png)

![3-O-ethyl 8-O-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,8-dicarboxylate](/img/structure/B7744185.png)
